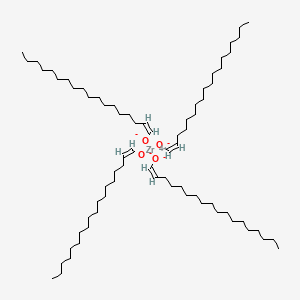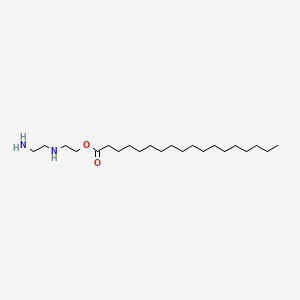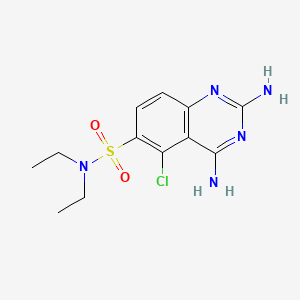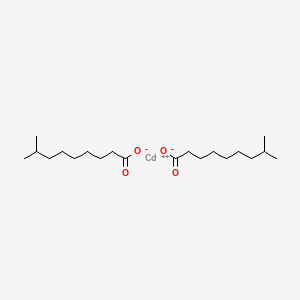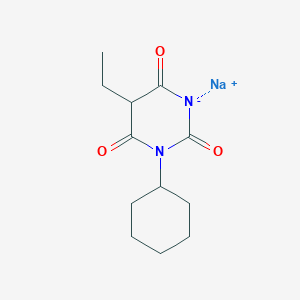
Sodium 1-cyclohexyl-5-ethylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-cyclohexyl-5-ethylbarbiturate is a barbiturate derivative known for its sedative, hypnotic, and anticonvulsant properties. It is a sodium salt form of 1-cyclohexyl-5-ethylbarbituric acid, which belongs to the class of barbiturates that act on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-cyclohexyl-5-ethylbarbiturate typically involves the reaction of 1-cyclohexyl-5-ethylbarbituric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water, and sodium hydroxide is added to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-cyclohexyl-5-ethylbarbiturate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted barbiturates .
Scientific Research Applications
Sodium 1-cyclohexyl-5-ethylbarbiturate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological molecules.
Mechanism of Action
The mechanism of action of sodium 1-cyclohexyl-5-ethylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition. This results in the elevation of the seizure threshold and reduction of seizure activity in the brain .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Sodium thiopental: A barbiturate used as an anesthetic agent.
Sodium pentobarbital: Used for its sedative and hypnotic effects.
Uniqueness
Sodium 1-cyclohexyl-5-ethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its cyclohexyl and ethyl groups contribute to its unique binding affinity and efficacy at GABA receptors, differentiating it from other barbiturates .
Properties
CAS No. |
59960-29-1 |
|---|---|
Molecular Formula |
C12H17N2NaO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;1-cyclohexyl-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h8-9H,2-7H2,1H3,(H,13,15,17);/q;+1/p-1 |
InChI Key |
VFTILSBBLXWMQK-UHFFFAOYSA-M |
Canonical SMILES |
CCC1C(=O)[N-]C(=O)N(C1=O)C2CCCCC2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




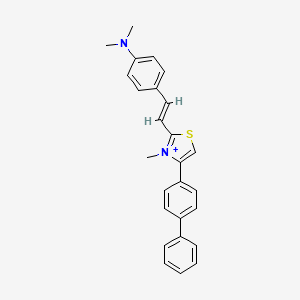
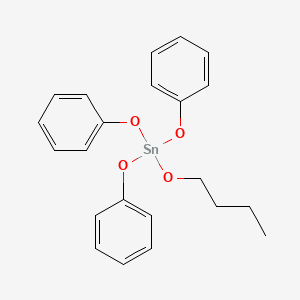


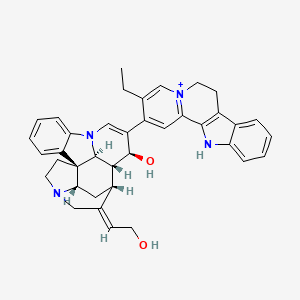
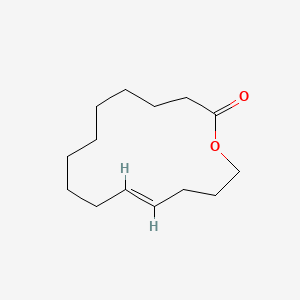
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

